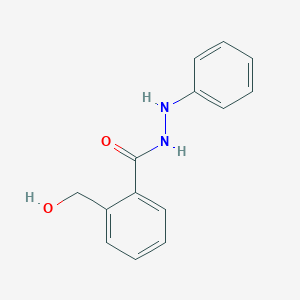

2-(hydroxymethyl)-N'-phenylbenzohydrazide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : The creation of "2-(hydroxymethyl)-N'-phenylbenzohydrazide" derivatives involves several synthetic routes, including cyclization of o-phenylenediamine with glycolic acid to produce 2-hydroxymethylbenzimidazole, which can be further modified through interactions with arylsulfonyl chlorides in the presence of triethylamine. This process can lead to the formation of 1-arylsulfonyl-2-hydroxymethylbenzimidazoles and 1-arylsulfonyl-2-chloromethylbenzimidazoles, depending on the arylsulfonyl chlorides used and their quantities (Abdireimov et al., 2013).

Characterization Techniques : The characterization of these compounds involves various analytical techniques, including IR spectrometry, NMR spectrometry, mass spectrometry, and elemental analysis. These techniques help in confirming the structures of the synthesized compounds and in understanding their physicochemical properties (Danehchin & Esmaeili, 2021).

Applications in Medicinal Chemistry and Biology

Antimicrobial Activities : Several derivatives of "2-(hydroxymethyl)-N'-phenylbenzohydrazide" have been investigated for their antimicrobial properties. For example, compounds synthesized from 2-hydroxybenzoylhydrazide have shown promising antibacterial activities against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship analysis indicates that the presence of halogen groups on the phenyl ring enhances the antibacterial activities of these compounds (Lu Jun, 2012).

Antitumor Activities : The exploration of antitumor activities is another significant application. Compounds derived from "2-(hydroxymethyl)-N'-phenylbenzohydrazide" have been evaluated against various cancer cell lines, revealing potent anticancer activities. The studies suggest that specific modifications on the benzimidazole and hydrazone units can significantly enhance anticancer efficacy, demonstrating the potential of these compounds in cancer therapy (Zicheng Li et al., 2014).

Environmental and Material Science Applications

Photostability Studies : The photostability of related compounds, such as 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione, has been studied to understand their degradation pathways under light exposure. These studies are crucial for the development of stable and effective materials for various applications, including anticancer drugs (Silchenko et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-10-11-6-4-5-9-13(11)14(18)16-15-12-7-2-1-3-8-12/h1-9,15,17H,10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXFJKXHZUSLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360974 | |

| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

CAS RN |

114068-91-6 | |

| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)

![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)

![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)